Cas no 1361703-88-9 (3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)

3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid is a versatile compound with significant applications in organic synthesis. Its unique structure, characterized by a chlorinated pyridine core and an acetic acid substituent, confers excellent reactivity and selectivity in various chemical transformations. This compound is particularly valued for its ability to serve as a building block in the synthesis of biologically active molecules and pharmaceuticals, showcasing its potential in drug discovery and material science.
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid structure
1361703-88-9 structure
商品名:3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid
CAS番号:1361703-88-9
MF:C13H8Cl3NO2
メガワット:316.567120552063
CID:4927088

3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid
    • インチ: 1S/C13H8Cl3NO2/c14-8-2-1-3-9(15)12(8)13-10(16)5-4-7(17-13)6-11(18)19/h1-5H,6H2,(H,18,19)
    • InChIKey: ZRVCMCWVNBRZCF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(CC(=O)O)N=C1C1C(=CC=CC=1Cl)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 50.2

3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A023023772-250mg
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid
1361703-88-9 97%
250mg
$720.80 2022-03-01
Alichem
A023023772-1g
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid
1361703-88-9 97%
1g
$1,612.80 2022-03-01
Alichem
A023023772-500mg
3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid
1361703-88-9 97%
500mg
$931.00 2022-03-01

3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid 関連文献

3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acidに関する追加情報

Professional Introduction to 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic Acid (CAS No. 1361703-88-9)

3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid, with the chemical identifier CAS No. 1361703-88-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its structural features and potential applications in the development of novel therapeutic agents. The presence of multiple chlorine atoms and a pyridine core makes it a versatile intermediate for various synthetic pathways, particularly in the creation of biologically active molecules.

The molecular structure of 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid consists of a pyridine ring substituted with a chloro group at the 3-position and a dichlorophenyl group at the 2-position. The acetic acid moiety at the 6-position further enhances its reactivity, making it a valuable building block for medicinal chemists. This compound's unique arrangement of substituents allows for diverse functionalization, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties in drug design.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the pyridine scaffold. Pyridine derivatives have been extensively studied for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The chloro substituents in 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid not only contribute to its electronic properties but also enhance its interactions with biological targets. These features make it an attractive candidate for further investigation in drug discovery programs.

One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized derivatives of 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid to develop novel inhibitors targeting enzymes involved in inflammatory and infectious diseases. The acetic acid group provides a convenient handle for further derivatization, allowing chemists to introduce additional functional groups that can fine-tune the biological activity of the final product.

The synthesis of 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid typically involves multi-step organic reactions, starting from commercially available aromatic precursors. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic utility but also demonstrate the versatility of modern organic chemistry methodologies.

In academic research, this compound has been employed in studies aimed at understanding the mechanisms of action of various therapeutic agents. By modifying its structure and evaluating its biological activity, researchers have gained insights into how small molecules interact with biological systems. Such studies are crucial for developing drugs with improved efficacy and reduced side effects. The structural diversity offered by 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid makes it an invaluable tool for medicinal chemists exploring new therapeutic modalities.

The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in drug development pipelines. Companies are increasingly focusing on sustainable and efficient synthetic routes to produce high-quality intermediates like 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid. These efforts are driven by the need for cost-effective and environmentally friendly manufacturing processes that align with global regulatory standards.

Recent advancements in computational chemistry have further enhanced the utility of CAS No. 1361703-88-9. Molecular modeling studies have been conducted to predict the binding modes of this compound with target proteins, providing valuable insights into its potential pharmacological activity. These computational approaches complement experimental work by allowing researchers to screen large libraries of compounds virtualy before synthesizing them in the lab.

The future prospects for 3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid are promising, with ongoing research exploring its applications in areas such as oncology and neurology. Its structural features make it a suitable candidate for developing targeted therapies that address unmet medical needs. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd